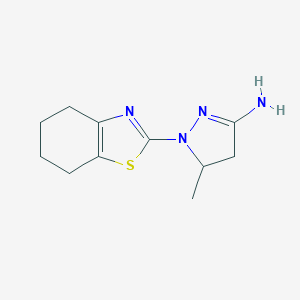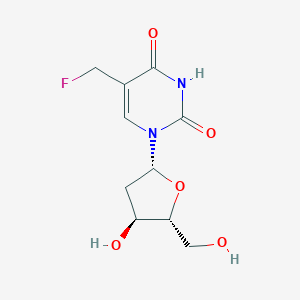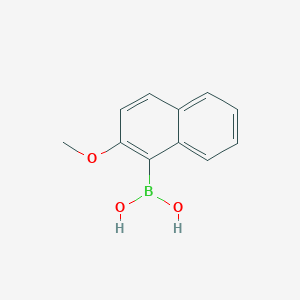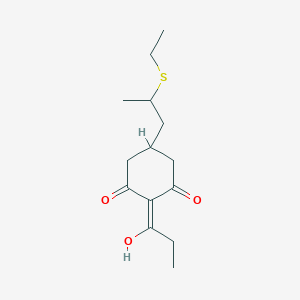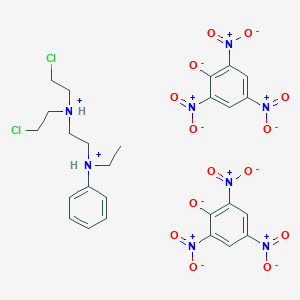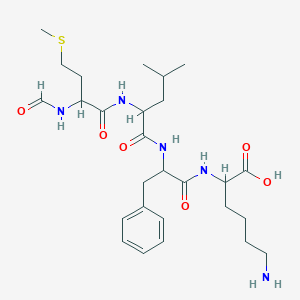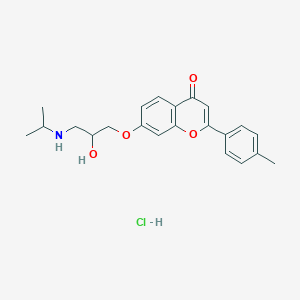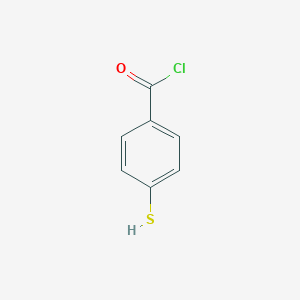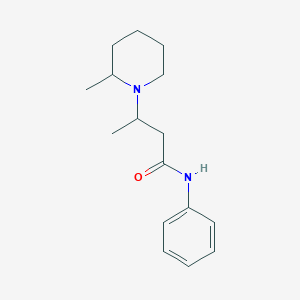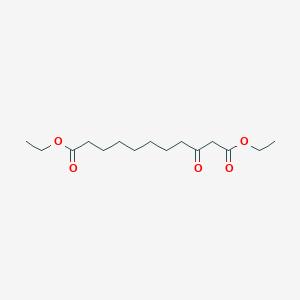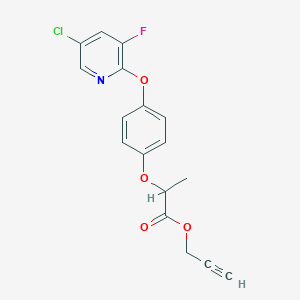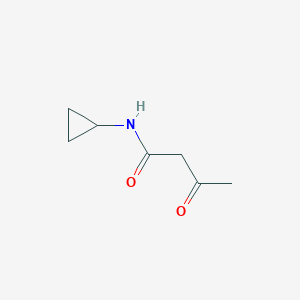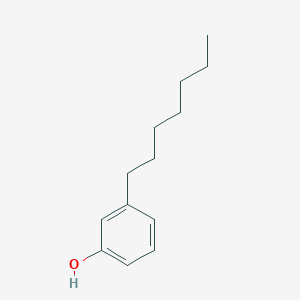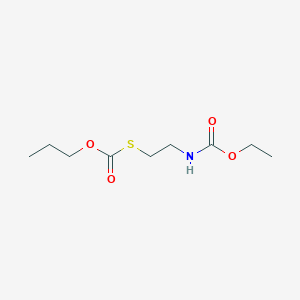
Propyl 2-(ethoxycarbonylamino)ethylsulfanylformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 2-(ethoxycarbonylamino)ethylsulfanylformate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PECESF and is a derivative of formic acid. PECESF has shown promising results in scientific research, making it an important area of study.
Wirkmechanismus
The mechanism of action of PECESF is not yet fully understood. However, it is believed that PECESF acts as an electrophilic reagent and reacts with nucleophiles to form new compounds. This reaction is believed to be the basis for its effectiveness as a reagent in organic synthesis.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of PECESF. However, it has been found to be non-toxic and has no known harmful effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PECESF in laboratory experiments include its ease of synthesis, effectiveness as a reagent, and non-toxic nature. However, the limitations of using PECESF include its limited solubility in water and its relatively high cost.
Zukünftige Richtungen
There are several future directions for research on PECESF. One area of research is its potential use as a reagent in the synthesis of new organic compounds. Another area of research is its potential use in the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of PECESF and its potential applications in various fields of scientific research.
Conclusion:
PECESF is a promising compound that has potential applications in various fields of scientific research. Its ease of synthesis, effectiveness as a reagent, and non-toxic nature make it an important area of study. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
PECESF can be synthesized through the reaction of propylamine, ethyl chloroformate, and thioformic acid. This reaction results in the formation of PECESF as a white crystalline solid. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
PECESF has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research has been its use as a reagent in organic synthesis. PECESF has been found to be an effective reagent in the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
101491-87-6 |
|---|---|
Produktname |
Propyl 2-(ethoxycarbonylamino)ethylsulfanylformate |
Molekularformel |
C9H19NO4S2 |
Molekulargewicht |
235.3 g/mol |
IUPAC-Name |
propyl 2-(ethoxycarbonylamino)ethylsulfanylformate |
InChI |
InChI=1S/C9H17NO4S/c1-3-6-14-9(12)15-7-5-10-8(11)13-4-2/h3-7H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
PBXLDVLYQYKLAY-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)SCCNC(=O)OCC |
Kanonische SMILES |
CCCOC(=O)SCCNC(=O)OCC |
Synonyme |
CARBAMIC ACID, N-(2-MERCAPTOETHYL)-, ETHYL ESTER, PROPYLTHIOCARBONATE (ester) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



